molecular formula C15H14FN B183426 1-(4-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline CAS No. 120086-34-2

1-(4-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No. B183426
M. Wt: 227.28 g/mol
InChI Key: MKPFRVUDEFFJHS-UHFFFAOYSA-N
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Description

This compound is a tetrahydroisoquinoline, which is a type of isoquinoline. Isoquinolines are heterocyclic aromatic organic compounds similar to quinolines . The 4-fluorophenyl group suggests the presence of a phenyl ring substituted with a fluorine atom at the 4th position.


Synthesis Analysis

While specific synthesis methods for this compound are not available, tetrahydroisoquinolines are typically synthesized through Pictet-Spengler reactions or modified Pictet-Spengler reactions . The fluorophenyl group could potentially be introduced through electrophilic aromatic substitution reactions.


Molecular Structure Analysis

The molecular structure of this compound would be expected to contain a tetrahydroisoquinoline core with a fluorophenyl group attached. Tetrahydroisoquinolines have a bicyclic structure with one aromatic ring and one saturated six-membered ring containing a nitrogen atom .


Chemical Reactions Analysis

The chemical reactivity of this compound would be expected to be similar to other tetrahydroisoquinolines and fluorophenyl compounds. The aromatic ring in the fluorophenyl group could undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atom could increase the compound’s stability and electronegativity .

Scientific Research Applications

1. Crystal Engineering and Weak Interactions

1-(4-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline has been studied in the context of crystal engineering. Research has focused on weak interactions within certain derivatives of 1,2-diaryl-1,2,3,4-tetrahydroisoquinoline, particularly involving “organic fluorine” in crystal packing. These studies provide insights into altered molecular conformations and packing via interactions like C–H...F and C–H...O (Choudhury, Nagarajan, & Row, 2003).

2. Experimental Charge Density Analysis

Further investigations have included experimental charge density analysis of crystalline derivatives, revealing weak intermolecular interactions critical for understanding molecular packing in crystals. This includes studies on types of interactions such as C-H...O, C-H...pi, and pi...pi, alongside unusual C-F...F-C interactions (Chopra, Cameron, Ferrara, & Guru Row, 2006).

3. Pharmacological Research

The compound has been part of pharmacological research, such as studies evaluating dopamine D-1 antagonists. Here, the structural features of tetrahydroisoquinoline derivatives have been key to understanding their activity (Riggs, Nichols, Foreman, & Truex, 1987).

4. Analytical Biochemistry

In analytical biochemistry, methods have been developed for the determination of 1,2,3,4-tetrahydroisoquinoline in rat brain using high-performance liquid chromatography with fluorescence detection, demonstrating the compound's relevance in neurological studies (Ishida, Yamaguchi, & Nakamura, 1991).

5. Anticancer Research

The derivative has shown potential in anticancer research. For instance, certain 1,2,3,4-tetrahydroisoquinoline derivatives have been synthesized and evaluated for their potential as antitumor agents (Mohler, Kang, Hong, Patil, Kirichenko, Li, Rakov, Geisert, & Miller, 2006).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling this compound .

Future Directions

The future research directions for this compound could involve exploring its potential biological activity, given that many tetrahydroisoquinoline derivatives are biologically active . Further studies could also investigate its synthesis and reactivity.

properties

IUPAC Name

1-(4-fluorophenyl)-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN/c16-13-7-5-12(6-8-13)15-14-4-2-1-3-11(14)9-10-17-15/h1-8,15,17H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKPFRVUDEFFJHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=CC=CC=C21)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60561526
Record name 1-(4-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60561526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline

CAS RN

120086-34-2
Record name 1-(4-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60561526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
M Gao, D Kong, A Clearfield, QH Zheng - Bioorganic & medicinal chemistry …, 2006 - Elsevier
New carbon-11 and fluorine-18 labeled N-acetyl-1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives were designed and synthesized as potential positron emission …
Number of citations: 60 www.sciencedirect.com
R Gitto, R Caruso, B Pagano, L De Luca… - Journal of medicinal …, 2006 - ACS Publications
In our studies on the development of new anticonvulsants, we planned the synthesis of N-substituted 1,2,3,4-tetrahydroisoquinolines to explore the structure−activity relationships. All …
Number of citations: 39 pubs.acs.org
R Gitto, ML Barreca, L De Luca… - Journal of medicinal …, 2003 - ACS Publications
N-Acetyl-1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives were designed and synthesized as potential noncompetitive AMPA receptor antagonists on the basis of …
Number of citations: 101 pubs.acs.org
A Paul, KA Abboud - SynOpen, 2020 - thieme-connect.com
Amines such as 1,2,3,4-tetrahydroisoquinoline undergo redox-neutral annulations with ortho-(nitromethyl)benzaldehyde. Benzoic acid acts as a promoter in these reactions, which …
Number of citations: 6 www.thieme-connect.com
G Facchetti, MS Christodoulou, E Binda, M Fusè… - Catalysts, 2020 - mdpi.com
Starting from the chiral 5,6,7,8-tetrahydroquinolin-8-ol core, a series of amino-phosphorus-based ligands was realized. The so-obtained amino-phosphine ligand (L1), amino-…
Number of citations: 6 www.mdpi.com
G Facchetti, F Neva, G Coffetti, I Rimoldi - Molecules, 2023 - mdpi.com
Chiral diamines based on an 8-amino-5,6,7,8-tetrahydroquinoline backbone, known as CAMPY (L1), or the 2-methyl substituted analogue Me-CAMPY (L2) were employed as novel …
Number of citations: 8 www.mdpi.com
Q Du, L Liu, T Zhou - ACS omega, 2020 - ACS Publications
A general and efficient method for copper-catalyzed transfer hydrogenation of isoquinolines with an oxazaborolidine–BH 3 complex, under mild reaction conditions, is successfully …
Number of citations: 4 pubs.acs.org
I Prauda, M Tóth‐Lauritz, J Reiter - Journal of heterocyclic …, 2004 - Wiley Online Library
The reduction of different 2‐azolyl‐and azinylisoquinolinium salts with sodium borohydride in methanol was studied. Surprisingly, contrary to what is found in the literature 1,2‐…
Number of citations: 3 onlinelibrary.wiley.com
X Peng, JC Lanter, AYP Chen, MA Brand… - Bioorganic & Medicinal …, 2023 - Elsevier
Phenotypic screening of an annotated small molecule library and initial SAR studies identified compound 2 as a robust enhancer of progranulin secretion. Detailed SAR development …
Number of citations: 1 www.sciencedirect.com
TL Ross - 2005 - kups.ub.uni-koeln.de
For in vivo imaging of molecular processes via positron emission tomography (PET) radiotracers of high specific activity are demanded. In case of the most commonly used positron …
Number of citations: 7 kups.ub.uni-koeln.de

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